Cas no 2228438-34-2 (2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid)

2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid
-
- MDL: MFCD31666470
- インチ: 1S/C9H12F2O3/c10-9(11)5-8(9,7(12)13)6-1-3-14-4-2-6/h6H,1-5H2,(H,12,13)
- InChIKey: NCHNIUIRMLCYPT-UHFFFAOYSA-N
- SMILES: C1(C2CCOCC2)(C(O)=O)CC1(F)F
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM464367-500mg |
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |
2228438-34-2 | 95%+ | 500mg |
$1073 | 2023-03-24 | |
Enamine | EN300-1941619-1.0g |
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |
2228438-34-2 | 95% | 1g |
$1014.0 | 2023-06-03 | |
Enamine | EN300-1941619-5.0g |
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |
2228438-34-2 | 95% | 5g |
$2940.0 | 2023-06-03 | |
Enamine | EN300-1941619-1g |
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |
2228438-34-2 | 95% | 1g |
$1014.0 | 2023-09-17 | |
Aaron | AR01FJJI-10g |
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |
2228438-34-2 | 95% | 10g |
$6020.00 | 2023-12-14 | |
Aaron | AR01FJJI-100mg |
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |
2228438-34-2 | 95% | 100mg |
$509.00 | 2025-02-11 | |
Aaron | AR01FJJI-500mg |
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |
2228438-34-2 | 95% | 500mg |
$1113.00 | 2025-02-11 | |
A2B Chem LLC | AY03682-10g |
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |
2228438-34-2 | 95% | 10g |
$4625.00 | 2024-04-20 | |
Aaron | AR01FJJI-250mg |
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |
2228438-34-2 | 95% | 250mg |
$717.00 | 2025-02-11 | |
1PlusChem | 1P01FJB6-1g |
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |
2228438-34-2 | 95% | 1g |
$1316.00 | 2023-12-18 |
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid 関連文献
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acidに関する追加情報
Research Brief on 2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic Acid (CAS: 2228438-34-2)
2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid (CAS: 2228438-34-2) is a novel fluorinated cyclopropane derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound is characterized by its unique structural features, including a difluorinated cyclopropane ring and a tetrahydropyran (oxane) moiety, which contribute to its potential as a versatile building block for drug discovery and development. Recent studies have explored its applications in the synthesis of bioactive molecules, particularly in the context of enzyme inhibition and targeted therapeutics.
Recent research has focused on the synthetic routes and optimization of 2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient asymmetric synthesis of this compound using a chiral auxiliary-mediated cyclopropanation strategy. The researchers achieved high enantioselectivity (up to 98% ee) and yield (85%), which is critical for its application in chiral drug development. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation.
In another groundbreaking study, 2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid was investigated as a key intermediate in the development of protease inhibitors. The difluorocyclopropane moiety was found to enhance binding affinity to target enzymes by inducing conformational strain and improving electrostatic interactions. Specifically, derivatives of this compound exhibited potent inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the low micromolar range. These findings suggest its potential utility in antiviral drug design, particularly for emerging infectious diseases.
The pharmacological profile of 2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid has also been explored in the context of metabolic disorders. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound acts as a selective modulator of G-protein-coupled receptors (GPCRs) involved in glucose metabolism. In vitro and in vivo experiments demonstrated its ability to enhance insulin sensitivity in adipocytes, positioning it as a potential lead compound for the treatment of type 2 diabetes. The study emphasized the importance of the oxan-4-yl group in conferring metabolic stability and tissue-specific targeting.
Despite these promising developments, challenges remain in the clinical translation of 2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid. Recent pharmacokinetic studies have identified issues related to its oral bioavailability, which may necessitate structural modifications or formulation strategies. However, its unique chemical properties and demonstrated bioactivity make it a compelling subject for ongoing research. Future directions may include the exploration of prodrug derivatives and combination therapies to maximize therapeutic efficacy.
In conclusion, 2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid (CAS: 2228438-34-2) represents a promising scaffold in medicinal chemistry, with applications ranging from antiviral agents to metabolic modulators. Its synthetic accessibility, combined with its diverse biological activities, underscores its potential as a valuable tool for drug discovery. Continued research into its mechanism of action and optimization of its pharmacokinetic properties will be critical for its advancement into preclinical and clinical development.
2228438-34-2 (2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid) Related Products
- 2229467-65-4(tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate)
- 1904219-21-1((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone)
- 2228630-65-5(3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)
- 112206-56-1(2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide)
- 338407-67-3(2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide)
- 1805688-15-6(3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid)
- 206983-65-5(N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide)
- 1955507-40-0(Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate)
- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)
- 1105206-13-0(2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-phenylpropyl)acetamide)




